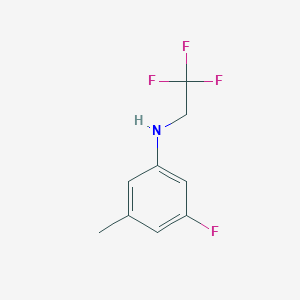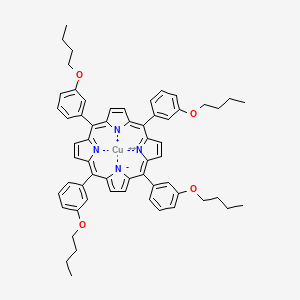
Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-(m-butoxyphenyl)porphin copper(II) complex is a synthetic compound that belongs to the class of metalloporphyrins. These compounds are characterized by a porphyrin ring structure with a central metal ion, in this case, copper(II).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra-(m-butoxyphenyl)porphin copper(II) complex typically involves the reaction of pyrrole with benzaldehyde derivatives under specific conditions. One common method is the Rothemund synthesis, which involves heating benzaldehyde and pyrrole in a sealed bomb at high temperatures . Another method is the Adler-Longo synthesis, which involves refluxing benzaldehyde and pyrrole in propionic acid .
Industrial Production Methods: Industrial production of Tetra-(m-butoxyphenyl)porphin copper(II) complex may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as chromatography and recrystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetra-(m-butoxyphenyl)porphin copper(II) complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper(II) ion and the porphyrin ring structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Tetra-(m-butoxyphenyl)porphin copper(II) complex has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment . In medicine, it is explored for its antibacterial properties and potential use in drug delivery systems . Additionally, in industry, it is used in the development of sensors and optoelectronic devices .
Mechanism of Action
The mechanism of action of Tetra-(m-butoxyphenyl)porphin copper(II) complex involves its interaction with molecular targets such as cellular membranes, proteins, and DNA. The copper(II) ion plays a crucial role in these interactions, facilitating electron transfer and redox reactions . The compound’s photophysical properties also enable it to generate reactive oxygen species, which can induce cell damage and apoptosis in targeted cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tetra-(m-butoxyphenyl)porphin copper(II) complex include other metalloporphyrins such as Tetra-(p-carboxyphenyl)porphin cobalt(II) complex and Tetra-(p-methoxyphenyl)porphin zinc(II) complex .
Uniqueness: What sets Tetra-(m-butoxyphenyl)porphin copper(II) complex apart is its unique combination of butoxyphenyl substituents and the copper(II) ion. This combination imparts distinct electronic and photophysical properties, making it particularly effective in applications such as catalysis and photodynamic therapy .
Properties
Molecular Formula |
C60H60CuN4O4 |
|---|---|
Molecular Weight |
964.7 g/mol |
IUPAC Name |
copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C60H60N4O4.Cu/c1-5-9-33-65-45-21-13-17-41(37-45)57-49-25-27-51(61-49)58(42-18-14-22-46(38-42)66-34-10-6-2)53-29-31-55(63-53)60(44-20-16-24-48(40-44)68-36-12-8-4)56-32-30-54(64-56)59(52-28-26-50(57)62-52)43-19-15-23-47(39-43)67-35-11-7-3;/h13-32,37-40H,5-12,33-36H2,1-4H3;/q-2;+2 |
InChI Key |
BRLAFDIDVMFMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OCCCC)C8=CC(=CC=C8)OCCCC)C=C4)C9=CC(=CC=C9)OCCCC)[N-]3.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



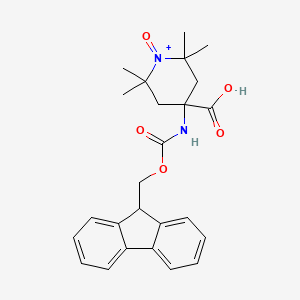
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
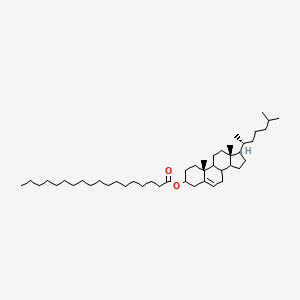

![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
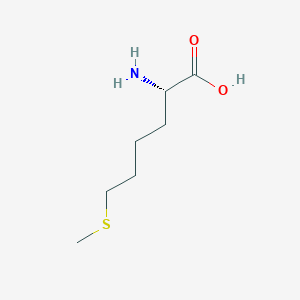
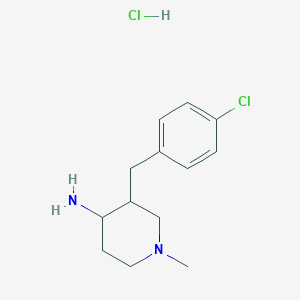
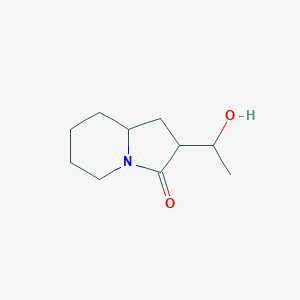
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
